The Discovery and Synthesis of Pip5K1C-IN-1 (UNC3230): A Technical Guide
The Discovery and Synthesis of Pip5K1C-IN-1 (UNC3230): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Pip5K1C-IN-1, also known as UNC3230. This potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C) has emerged as a valuable tool for studying the roles of this lipid kinase in various cellular processes, particularly in nociceptive signaling. This document details the discovery through high-throughput screening, a plausible chemical synthesis route, its inhibitory activity and selectivity, and the experimental protocols utilized for its characterization.
Introduction to Pip5K1C
Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C) is a crucial enzyme in the phosphoinositide signaling pathway. It catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] PIP2 is a key second messenger involved in a multitude of cellular functions, including signal transduction, actin cytoskeleton dynamics, vesicle trafficking, and the regulation of ion channels.[2] Given its significant role in these pathways, dysregulation of Pip5K1C activity has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.
Discovery of Pip5K1C-IN-1 (UNC3230)
Pip5K1C-IN-1 (UNC3230) was identified through a high-throughput screening (HTS) of a kinase-focused chemical library for inhibitors of recombinant human Pip5K1C.[3] The screen utilized a microfluidic mobility shift assay to identify compounds that could inhibit the phosphorylation of a fluorescently labeled PI(4)P substrate.[4] From this screen of approximately 5,000 compounds, UNC3230, chemically identified as 5-(cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide, emerged as a potent inhibitor of Pip5K1C.[3]
Chemical Synthesis of Pip5K1C-IN-1 (UNC3230)
While a detailed, step-by-step synthesis of UNC3230 is not explicitly published in a single source, a plausible synthetic route can be constructed based on established methods for the synthesis of similar 2-aminothiazole-4-carboxamide derivatives. The proposed synthesis involves a Hantzsch thiazole synthesis followed by acylation and amidation reactions.
A potential synthetic scheme is as follows:
Step 1: Synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate
A likely starting point is the reaction of ethyl bromopyruvate with thiourea. This reaction, a classic Hantzsch thiazole synthesis, would yield ethyl 2-aminothiazole-4-carboxylate. Subsequent bromination at the 5-position would provide the key intermediate, ethyl 2-amino-5-bromothiazole-4-carboxylate.
Step 2: Phenylamination
The 2-amino group of the thiazole ring can then be reacted with an appropriate phenylating agent, such as phenylboronic acid, under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) to introduce the phenylamino moiety.
Step 3: Amidation of the Ester
The ethyl ester at the 4-position can be converted to the primary carboxamide. This is typically achieved by ammonolysis, where the ester is treated with ammonia or an ammonia equivalent.
Step 4: Acylation of the 5-amino group
Finally, the bromo group at the 5-position can be converted to an amino group, which is then acylated with cyclohexanecarbonyl chloride in the presence of a base to yield the final product, 5-(cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide (UNC3230).
Biological Activity and Selectivity
Pip5K1C-IN-1 (UNC3230) is a potent, ATP-competitive inhibitor of Pip5K1C.[5] Its inhibitory activity and selectivity have been characterized through various in vitro assays.
Quantitative Data
| Parameter | Value | Assay Method | Reference |
| IC50 (Pip5K1C) | ~41 nM | Microfluidic Mobility Shift Assay | [3] |
| Ki (Pip5K1C) | 23 nM | ATP Competition Mobility Shift Assay | [5] |
| Selectivity | Selective for Pip5K1C and PIP4K2C | Kinase Panel Screening (148 kinases) | [3] |
| Inhibition of PIP5K1A | No significant inhibition at 10 µM | DiscoveRx Binding Assay | [3] |
| Inhibition of other lipid kinases | No significant inhibition of PI3Ks | DiscoveRx Binding Assay | [3] |
| Effect on cellular PIP2 levels | ~45% reduction in DRG neurons at 100 nM | Cellular Assay | [6] |
Signaling Pathways
Pip5K1C plays a critical role in nociceptive signaling by maintaining the pool of PIP2 at the plasma membrane. Various pronociceptive G-protein coupled receptors (GPCRs) and Transient Receptor Potential (TRP) channels are modulated by PIP2 levels.[1] Pip5K1C-IN-1, by inhibiting Pip5K1C, reduces cellular PIP2 levels, thereby attenuating the signaling downstream of these receptors.[3]
Caption: Pip5K1C signaling pathway in nociception and its inhibition by Pip5K1C-IN-1.
Experimental Protocols
Pip5K1C Kinase Assay (Microfluidic Mobility Shift Assay)
This assay measures the enzymatic activity of Pip5K1C by detecting the conversion of a fluorescently labeled substrate (PI(4)P) to its phosphorylated product (PIP2).
Materials:
-
Recombinant human Pip5K1C
-
Fluorescently labeled PI(4)P substrate
-
ATP
-
Kinase reaction buffer
-
Microfluidic chip-based instrument (e.g., Caliper LabChip)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, fluorescently labeled PI(4)P, and ATP.
-
Add Pip5K1C-IN-1 (UNC3230) at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding recombinant Pip5K1C.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction.
-
Analyze the reaction products using a microfluidic chip-based instrument. The instrument separates the substrate and product based on their charge and size, and the fluorescence signal of each is quantified.
-
Calculate the percent inhibition of Pip5K1C activity at each inhibitor concentration and determine the IC50 value.
References
- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
